molecular formula C17H25BrN2O3 B1405629 Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate CAS No. 1227954-89-3

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate

Cat. No. B1405629
M. Wt: 385.3 g/mol
InChI Key: IAUCCXCLAWEXQX-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . They were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

  • Synthesis of Novel Organic Compounds

    • Field : Organic Chemistry
    • Application : This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
    • Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Biological Evaluation

    • Field : Biochemistry
    • Application : The compound has been used in biological evaluation studies, where it has been found to be moderately active against several microorganisms .
    • Method : Both the compound and its derivatives were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Results : The compound and its derivatives were found to be moderately active against the tested microorganisms .
  • X-ray Diffraction Studies

    • Field : Crystallography
    • Application : The compound has been used in X-ray diffraction studies to determine its crystal structure .
    • Method : The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .
    • Results : The molecule of the compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
  • Hirshfeld Surface Analysis

    • Field : Computational Chemistry
    • Application : The compound has been used in Hirshfeld surface analysis, a computational method used to study intermolecular interactions .
    • Method : A detailed analysis of the intermolecular interactions and crystal packing of the compound via Hirshfeld surface analysis and fingerprint plots was performed .
    • Results : The analysis provided insights into the intermolecular interactions in the crystal structure of the compound .
  • Synthesis of Bioactive Molecules

    • Field : Medicinal Chemistry
    • Application : The compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
    • Method : The specific methods of application or experimental procedures would depend on the particular bioactive molecule being synthesized .
    • Results : The synthesized bioactive molecules could potentially be used in the development of new drugs .

Future Directions

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . This suggests that “Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUCCXCLAWEXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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